molecular formula C3H4N2OS B012533 4-Imino-thiazolidin-2-one CAS No. 19967-65-8

4-Imino-thiazolidin-2-one

Cat. No.: B012533
CAS No.: 19967-65-8
M. Wt: 116.14 g/mol
InChI Key: PECKLIXQHBFLKD-UHFFFAOYSA-N
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Description

4-Imino-thiazolidin-2-one is a useful research compound. Its molecular formula is C3H4N2OS and its molecular weight is 116.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antioxidant, Anticancer, and Anti-inflammatory Properties : Thiazolidin-4-ones, including 4-Imino-thiazolidin-2-one, demonstrate potential as antioxidants, anticancer agents, and anti-inflammatory drugs. The structure of these compounds is crucial for their biological activity (Mech, Kurowska, & Trotsko, 2021).

  • Non-ulcerogenic Tri-action Drug Candidates : Novel derivatives of this compound show promise as non-ulcerogenic tri-action drugs, potentially useful for treating degenerative disorders associated with excessive free-radical generation (Chawla et al., 2019).

  • Anticonvulsant Activity : Certain derivatives, like 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one, have been identified as potent and safer anticonvulsants compared to traditional drugs like Carbamazepine (Gong et al., 2013).

  • Antibacterial Applications : New derivatives of this compound exhibit promising antibacterial activities, suggesting potential applications in pharmaceuticals and nutraceuticals (Azeez & Bahram, 2017).

  • HIV-RT Inhibitors : Bicyclic iminosugar derivatives fused with thiazolidin-4-one show potential as new inhibitors of HIV-RT, suggesting possible applications in anti-HIV treatments (Chen et al., 2012).

  • Tubulin Polymerization Inhibitors : Indolo-pyrazoles grafted with thiazolidinone have shown potential as tubulin polymerization inhibitors, exhibiting promising in vitro cytotoxicity results (Soni et al., 2023).

  • Synthesis of Diverse Biological Scaffolds : Efficient synthesis methods have been developed for 2-imino-thiazolidin-4-one derivatives, which can be applied to various biological scaffolds (Dalmal et al., 2014).

  • Antimicrobial Activity : 4-thiazolidinone derivatives synthesized through expeditious methods have shown promising antimicrobial activity against a range of microorganisms (Parmar & Parajapati, 2015).

  • Anti-HIV-1 NNRT Inhibitors : Pyazolo [3.4,d] thiazole hybrids demonstrate potential as potent anti-HIV-1 NNRT inhibitors, indicating their potential in developing new anti-HIV-1 drugs (Kasralikar et al., 2019).

  • Preparation of Multifunctionalized Derivatives : Efficient procedures have been developed for preparing multifunctionalized 2-imino-thiazolidin-4-ones and their derivatives, using key cyclization agents (Le Corre et al., 2016).

Mechanism of Action

Target of Action

4-Imino-thiazolidin-2-one is a derivative of thiazolidine, a five-membered heterocyclic motif that is present in diverse natural and bioactive compounds Thiazolidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . Therefore, it can be inferred that this compound may interact with a variety of targets depending on its specific substitutions.

Mode of Action

Thiazolidine derivatives, including this compound, are known to interact with their targets in a manner that leads to a variety of biological responses . For instance, some thiazolidine derivatives have been reported to bind with peroxisome proliferator response elements (PPRE) in the target gene, promoting the transcription of different genes involved in cellular differentiation and glucose and lipid metabolism .

Biochemical Pathways

For example, they mediate the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . Therefore, it can be inferred that this compound may have similar effects.

Action Environment

The synthesis of thiazolidine derivatives has been carried out by both conventional and microwave heating , suggesting that the synthesis process can be influenced by environmental factors such as temperature.

Safety and Hazards

  • Environmental Impact : Dispose of waste properly to minimize environmental impact .

Future Directions

  • Clinical Applications : Evaluate their efficacy in treating specific diseases .

Properties

IUPAC Name

4-amino-5H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECKLIXQHBFLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365905
Record name 4-Imino-thiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19967-65-8
Record name 4-Imino-thiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-imino-thiazolidin-2-ones interesting for antioxidant drug development?

A1: Reactive oxygen species (ROS), generated during normal metabolic processes, can lead to oxidative stress if not properly regulated by the body's natural antioxidant system. This oxidative stress is implicated in various diseases. [] Thiazolidinones, including the 4-imino-thiazolidin-2-one derivatives, have shown a wide range of biological activities, including antioxidant properties. [] This makes them attractive candidates for further research into their potential as therapeutic agents against oxidative stress-related conditions.

Q2: How was the antioxidant activity of the synthesized 4-imino-thiazolidin-2-ones evaluated in this study?

A2: The researchers used the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant activity of the synthesized compounds in vitro. [] This method measures the ability of the compounds to donate hydrogen atoms or electrons to neutralize DPPH radicals, providing a quantifiable measure of their antioxidant capacity. Ascorbic acid, a known antioxidant, was used as a standard for comparison. []

Q3: What are the next steps in researching these this compound derivatives?

A3: The study identified two derivatives with pronounced antioxidant activity. [] Further research will focus on optimizing the structure of these lead compounds to enhance their potency and selectivity. This may involve introducing new substituents, exploring different heterocyclic scaffolds, and investigating the structure-activity relationships to fine-tune their antioxidant properties. Further in vitro and in vivo studies are needed to evaluate their efficacy, safety profile, and potential therapeutic applications.

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